

commercial availability of 3-Chloro-5-fluoro-4-methoxybenzaldehyde

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Compound of Interest

Compound Name: 3-Chloro-5-fluoro-4-methoxybenzaldehyde

Cat. No.: B069178

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In-depth Technical Guide: 3-Chloro-5-fluoro-4-methoxybenzaldehyde

A comprehensive overview of the commercial availability, physicochemical properties, and synthesis of **3-Chloro-5-fluoro-4-methoxybenzaldehyde** for researchers, scientists, and drug development professionals.

Commercial Availability

3-Chloro-5-fluoro-4-methoxybenzaldehyde is a substituted aromatic aldehyde that is available commercially, albeit from a limited number of specialized chemical suppliers. The compound is primarily offered for research and development purposes, particularly in the fields of medicinal chemistry and materials science.

One of the known suppliers is Chem Pure, based in Bangalore, India, which offers the compound with a purity of 95%.^[1] Due to its specialized nature, it is advisable for interested parties to inquire with various chemical synthesis companies for custom production or to check the catalogs of suppliers specializing in fine chemicals and building blocks for drug discovery.

Table 1: Commercial Supplier Information

| Supplier | Location | Purity | Contact Information |
|-----------|------------------|--------|--|
| Chem Pure | Bangalore, India | 95% | Inquiry recommended for current availability and pricing |

Physicochemical and Chemical Identity Data

A clear understanding of the physicochemical properties and chemical identifiers is crucial for the safe handling, application, and characterization of **3-Chloro-5-fluoro-4-methoxybenzaldehyde**.

Table 2: Physicochemical and Chemical Identity Data

| Property | Value |
|-------------------|--|
| IUPAC Name | 3-chloro-5-fluoro-4-methoxybenzaldehyde |
| Molecular Formula | C ₈ H ₆ ClFO ₂ |
| Molecular Weight | 188.58 g/mol |
| InChI | InChI=1S/C8H6ClFO2/c1-12-8-6(9)2-5(4-11)3-7(8)10/h2-4H,1H3 |
| InChI Key | HILNMKBXNYUXIJ-UHFFFAOYSA-N |
| Canonical SMILES | <chem>COC1=C(C=C(C=C1Cl)F)C=O</chem> |
| CAS Number | Not conclusively available in public databases |

Note: The absence of a readily available CAS number suggests that this compound is not widely registered in major chemical inventories, which is common for specialized research chemicals.

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **3-Chloro-5-fluoro-4-methoxybenzaldehyde** is not widely published in peer-reviewed literature, its structure suggests that it can be synthesized through established organic chemistry methodologies for substituted benzaldehydes. The synthesis would likely involve a multi-step process starting from a more readily available substituted phenol or anisole.

A plausible synthetic approach could involve the formylation of a corresponding 1-chloro-3-fluoro-2-methoxybenzene precursor. Common formylation reactions include the Vilsmeier-Haack reaction or the Duff reaction.

Below is a generalized, hypothetical workflow for the synthesis of a substituted benzaldehyde, which could be adapted for **3-Chloro-5-fluoro-4-methoxybenzaldehyde**.

Hypothetical Synthesis Workflow



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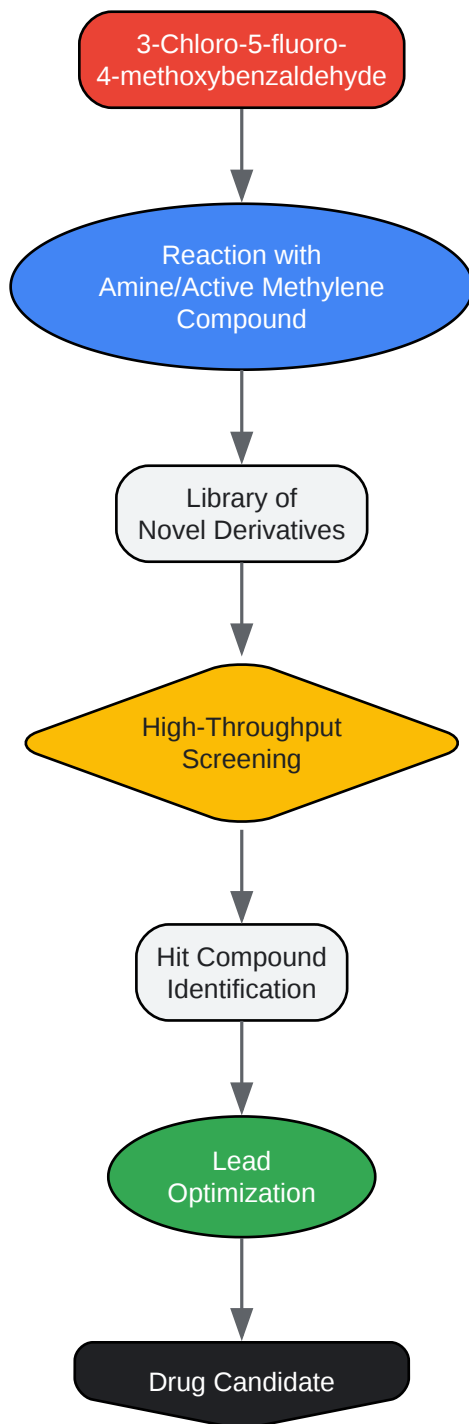
Caption: A potential synthetic workflow for **3-Chloro-5-fluoro-4-methoxybenzaldehyde**.

Applications in Research and Drug Discovery

Substituted benzaldehydes are valuable building blocks in medicinal chemistry. The presence of halogen (chloro and fluoro) and methoxy groups on the benzaldehyde scaffold of **3-Chloro-5-fluoro-4-methoxybenzaldehyde** suggests its potential utility in the synthesis of novel bioactive molecules. Halogen atoms can modulate the electronic properties and lipophilicity of a molecule, potentially improving its pharmacokinetic profile and binding affinity to biological targets. The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation.

While specific signaling pathways modulated by derivatives of **3-Chloro-5-fluoro-4-methoxybenzaldehyde** are not yet documented, a logical workflow for its application in a drug discovery context can be visualized.

Drug Discovery Application Workflow



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References

- 1. 3-Chloro-5-fluoro-4-methoxybenzaldehyde, 95% | Chem Pure | Bangalore | ePharmaLeads [chembeez.com]
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